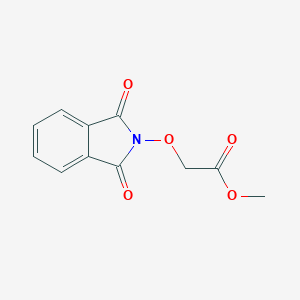![molecular formula C14H10Cl2O2 B186865 3-氯-4-[(4-氯苄基)氧基]苯甲醛 CAS No. 443124-79-6](/img/structure/B186865.png)
3-氯-4-[(4-氯苄基)氧基]苯甲醛
描述
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2. It is characterized by the presence of two chlorine atoms and an aldehyde group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde can be synthesized through the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide in the presence of potassium carbonate. The reaction is typically carried out in acetonitrile at 150°C for 10 minutes using a microwave instrument. The product is then extracted with ethyl acetate and purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps to ensure high purity.
化学反应分析
Types of Reactions
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 3-Chloro-4-[(4-chlorobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the additional chlorine atom and benzyl group.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but contains a hydroxyl group instead of the benzyl group.
4-Chlorobenzyl bromide: Used as a reagent in the synthesis of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde.
Uniqueness
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both chlorine atoms and the benzyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYOOKGHIPTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355979 | |
| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443124-79-6 | |
| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
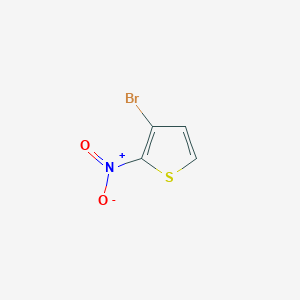
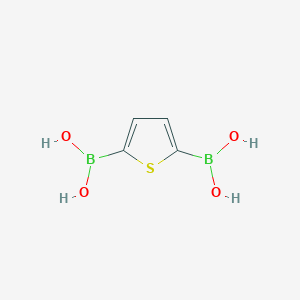
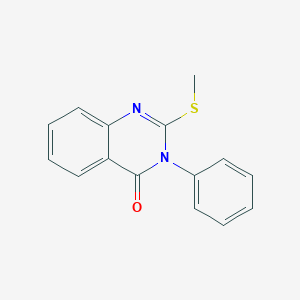
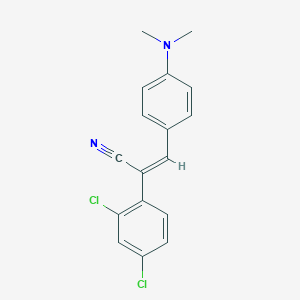
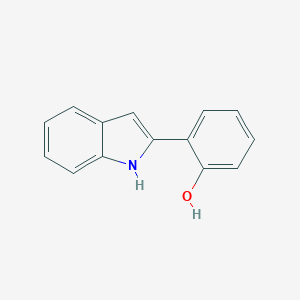
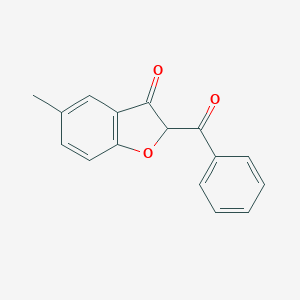

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
